molecular formula C18H22N2O4S2 B2856684 4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 941987-24-2

4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

Katalognummer B2856684
CAS-Nummer: 941987-24-2
Molekulargewicht: 394.5
InChI-Schlüssel: YCJQTVWKUYPAMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . It has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β .


Synthesis Analysis

The synthesis of this compound involves the design of a novel lead from Hit15, which was identified in silico as a dual kinase inhibitor against CK2 and GSK3β . The structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking . The screened analogs were then synthesized into a series of "tetrahydrobenzo[d]thiazoles" .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 4,5,6,7-tetrahydrobenzo[d]thiazole core and additional functional groups. The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-bromodimedone with cyanothioacetamide . The residue from this reaction was purified by column chromatography on silica gel to yield the desired product .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

  • Study : Zinc phthalocyanine substituted with benzenesulfonamide derivatives, including compounds similar to the one , has been explored for its potential in photodynamic therapy, especially for cancer treatment. The study highlights the compound's good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Agents

  • Study : Sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activities. Certain compounds in this category demonstrated protection against picrotoxin-induced convulsions, with one compound offering 100% protection, indicating potential applications in the treatment of convulsive disorders (Farag et al., 2012).

Microbial Degradation of Antibiotics

  • Study : Research on Microbacterium sp. strain BR1 revealed a novel pathway for the degradation of sulfonamide antibiotics, including the hydroxylation and fragmentation of compounds similar to 4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide. This study contributes to understanding the environmental fate of such compounds and their potential impact on antibiotic resistance (Ricken et al., 2013).

Molecular Electronics

  • Study : Aryl bromides, which are structurally related to the compound , have been identified as useful building blocks for molecular wires in the field of molecular electronics. Their potential for efficient synthetic transformations opens up possibilities in electronic device applications (Stuhr-Hansen et al., 2005).

Cytotoxicity and Enzyme Inhibition

  • Study : A series of benzenesulfonamides was synthesized and tested for cytotoxicity, tumor specificity, and as carbonic anhydrase inhibitors. Certain derivatives, including those structurally related to the compound of interest, exhibited significant cytotoxic activities and strong enzyme inhibition, suggesting potential in anti-tumor studies (Gul et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It binds to these kinases and inhibits their activity, thereby preventing the phosphorylation and subsequent deactivation of PTEN . This leads to an increase in the activity of PTEN, which can have various downstream effects depending on the cellular context.

Biochemical Pathways

The inhibition of CK2 and GSK3β affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation and thus promoting the PI3K/AKT pathway . By inhibiting CK2 and GSK3β, this compound prevents PTEN phosphorylation, thereby inhibiting the PI3K/AKT pathway .

Pharmacokinetics

The compound’s predicted density is1.272±0.06 g/cm3 , which may influence its absorption and distribution

Result of Action

The inhibition of the PI3K/AKT pathway by this compound can lead to a variety of cellular effects, most notably the suppression of cell growth and proliferation . This is because the PI3K/AKT pathway is involved in many cellular processes, including cell survival, growth, proliferation, and metabolism .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C Additionally, the compound’s efficacy may be influenced by the cellular environment, including the presence of other signaling molecules and the specific cellular context

Zukünftige Richtungen

The compound shows promise as a dual kinase inhibitor, particularly in the context of preventing the deactivation of the PTEN tumor suppressor protein . Future research could focus on further optimizing the structure of this compound to enhance its inhibitory activity and evaluating its potential in clinical settings.

Eigenschaften

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-24-13-8-10-14(11-9-13)26(22,23)12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)25-18/h8-11H,2-7,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJQTVWKUYPAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.